Ethyl (4-(3-oxomorpholino)phenyl)carbamate is a compound that belongs to the class of carbamates, which are esters or salts of carbamic acid. This specific compound features a morpholine ring, a phenyl group, and a carbamate functional group, making it of interest in medicinal chemistry and drug design. Carbamates are known for their diverse biological activities and their roles as intermediates in the synthesis of various pharmaceuticals.
The compound can be synthesized from readily available starting materials, including phenolic compounds and morpholine derivatives. The synthesis typically involves the reaction of an amine with a carbonyl-containing compound, followed by the formation of the carbamate through reaction with an alkylating agent or carbon dioxide.
Ethyl (4-(3-oxomorpholino)phenyl)carbamate is classified as an organic compound, specifically under the categories of:
The synthesis of Ethyl (4-(3-oxomorpholino)phenyl)carbamate can be achieved through various methods. One common approach involves the following steps:
A typical synthesis might proceed as follows:
The molecular structure of Ethyl (4-(3-oxomorpholino)phenyl)carbamate can be represented as follows:
The structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For example:
Ethyl (4-(3-oxomorpholino)phenyl)carbamate can undergo various chemical reactions typical for carbamates, including:
The reactivity of this compound largely depends on the stability of the carbamate linkage, which can be influenced by substituents on the aromatic ring and the nature of the morpholine moiety.
The mechanism by which Ethyl (4-(3-oxomorpholino)phenyl)carbamate exerts its biological effects typically involves:
Studies have shown that compounds with similar structures exhibit significant interactions with targets in various biological pathways, making them valuable in drug development.
Ethyl (4-(3-oxomorpholino)phenyl)carbamate has several applications in scientific research:
This compound exemplifies the versatility of carbamates in medicinal chemistry, highlighting their importance in both academic research and practical applications in drug design.
Ethyl (4-(3-oxomorpholino)phenyl)carbamate possesses a well-defined chemical structure featuring two critical moieties: a phenylcarbamate group and a 3-oxomorpholine ring. The carbamate functionality consists of an ethyl ester (-OC₂H₅) linked to a carbonyl group, which is further connected to a nitrogen atom of the aniline ring. This arrangement creates the carbamate bridge (NH-C(=O)-OCH₂CH₃), providing both hydrogen-bonding capacity and structural rigidity [4] [10]. The 3-oxomorpholine component contains a six-membered heterocyclic ring with oxygen and nitrogen atoms positioned at opposite vertices, with a ketone group (C=O) at the 3-position. This structural configuration enables potential keto-enol tautomerism, which may influence the compound's reactivity, solubility profile, and intermolecular interactions [4] [10].
The molecular architecture facilitates specific physicochemical properties. With a calculated density of 1.3±0.1 g/cm³ and boiling point estimated at 461.5±40.0°C at 760 mmHg, the compound demonstrates stability suitable for pharmaceutical processing [10]. Its polar surface area (67.87 Ų) and moderate logP value (0.69) indicate balanced hydrophilicity-lipophilicity characteristics, suggesting solubility in common organic solvents like dimethyl sulfoxide, methanol, and acetonitrile, while having limited solubility in aqueous systems [4] [10]. This property profile is essential for its functionality as a synthetic building block, where predictable solubility and reactivity are required for controlled chemical transformations.
Table 1: Fundamental Identification Data for Ethyl (4-(3-oxomorpholino)phenyl)carbamate
Identifier | Value | Source/Reference |
---|---|---|
Systematic IUPAC Name | ethyl N-[4-(3-oxomorpholin-4-yl)phenyl]carbamate | [5] [10] |
CAS Registry Number | 1327778-39-1 | [2] [4] [5] |
Molecular Formula | C₁₃H₁₆N₂O₄ | [1] [4] [5] |
Molecular Weight | 264.28 g/mol | [5] [10] |
SMILES Notation | CCOC(=O)NC1=CC=C(C=C1)N2CCOCC2=O | [5] [8] |
InChI Key | PRRDMWLECDTUSJ-UHFFFAOYSA-N | [5] |
Structural analysis reveals the 3-oxomorpholine ring adopts a slightly puckered conformation, with the carbonyl oxygen projecting outward, creating an effective hydrogen-bond acceptor site. The phenyl ring and carbamate group exist in a coplanar arrangement, facilitating π-π stacking interactions in crystalline environments [10]. This spatial configuration contributes to molecular recognition capabilities when interacting with biological targets, particularly enzymes with hydrophobic clefts adjacent to hydrogen bonding regions. The molecule's structural complexity is further evidenced by its refractive index (1.586) and vapor pressure characteristics (0.0±1.1 mmHg at 25°C), indicating solid-state stability under standard storage conditions [10]. These precise structural attributes establish the foundation for its specialized applications in medicinal chemistry and pharmaceutical analysis.
The historical significance of ethyl (4-(3-oxomorpholino)phenyl)carbamate is intrinsically linked to the development of direct Factor Xa inhibitors, particularly the anticoagulant rivaroxaban. During the early 2000s, research efforts at Bayer HealthCare focused on creating selective inhibitors of coagulation Factor Xa, a pivotal enzyme in the blood coagulation cascade [5] [9]. Medicinal chemists identified the 3-oxomorpholine moiety as a privileged structure capable of forming key hydrogen-bonding interactions within the S1 pocket of Factor Xa's active site. This recognition led to the strategic incorporation of ethyl (4-(3-oxomorpholino)phenyl)carbamate as Synthetic Intermediate 2 in the multistep synthesis of rivaroxaban [4] [5].
The compound emerged during a transformative period in anticoagulant development when researchers sought alternatives to vitamin K antagonists (like warfarin) that would offer improved safety profiles, predictable pharmacokinetics, and reduced monitoring requirements. The morpholine derivative's structural versatility enabled medicinal chemists to systematically optimize target binding affinity while maintaining favorable physicochemical properties [5] [10]. Its role as a molecular scaffold was critical in balancing rivaroxaban's inhibitory potency (IC₅₀ = 0.7 nM against human Factor Xa) with oral bioavailability – a challenging pharmacological objective for direct thrombin inhibitors that preceded Factor Xa-targeted therapies [5].
Table 2: Evolution of Key Rivaroxaban Intermediates Featuring the Morpholine Pharmacophore
Intermediate | Structural Features | Role in Drug Development |
---|---|---|
Early-stage morpholine precursors | Simple N-substituted morpholones | Established proof-of-concept for Factor Xa inhibition |
Ethyl (4-(3-oxomorpholino)phenyl)carbamate | Carbamate-linked phenyl-morpholinone | Provided optimal spacing for chlorothiophene attachment |
Advanced intermediates | Thiophene-substituted derivatives | Enabled S4 pocket optimization for enhanced selectivity |
Final API (Rivaroxaban) | 5-Chlorothiophene-2-carbonyl group | Achieved target affinity with oral bioavailability |
This intermediate compound represented a strategic compromise between synthetic feasibility and biological activity. The carbamate linker provided metabolic stability compared to more labile amide bonds explored in earlier compounds, while the 3-oxo group enhanced hydrogen-bonding capacity critical for target engagement [4] [10]. Patent analyses from the mid-2000s reveal extensive structure-activity relationship (SAR) studies around this molecular framework, with researchers systematically modifying substituents on the phenyl ring and exploring bioisosteric replacements for the carbamate functionality [5] [9]. The selection of ethyl (4-(3-oxomorpholino)phenyl)carbamate as the optimal intermediate reflected its balanced properties: sufficient reactivity for downstream derivatization, crystalline stability for purification, and preservation of the essential pharmacophore for target binding. This methodological approach exemplifies modern fragment-based drug design strategies that utilize well-characterized intermediates to efficiently explore chemical space around lead compounds.
In pharmaceutical manufacturing, ethyl (4-(3-oxomorpholino)phenyl)carbamate serves dual critical roles: as a synthetic intermediate in active pharmaceutical ingredient (API) production and as a specified analytical impurity in quality control protocols. As an intermediate, it occupies position 2 in the rivaroxaban synthetic pathway, where it undergoes sequential coupling reactions with 5-chlorothiophene-2-carbonyl chloride followed by amination to construct the complete drug molecule [5] [9]. Its chemical stability and crystalline nature facilitate purification at this stage, ensuring the removal of potentially problematic impurities before the molecule advances through subsequent synthetic steps. Current Good Manufacturing Practice (cGMP) requires rigorous characterization at this intermediate stage, including specification limits for residual solvents, heavy metals, and related substances that might affect final API quality [2] [7].
In its role as an analytical impurity, this compound is formally designated as a Pharmaceutical Analytical Impurity (PAI) rather than a compendial reference standard [2] [3] [7]. The United States Pharmacopeia (USP) markets this material under catalog number 1A02250 as a 25 mg quantity, explicitly noting its purpose for analytical qualification rather than regulatory testing [2] [7]. Regulatory guidelines such as ICH Q3A(R2) classify it as a specified impurity in rivaroxaban, necessitating identification thresholds at 0.10% and qualification thresholds at 0.15% of the drug substance [7] [9]. Its presence in final drug products may originate from incomplete reaction conversion during synthesis or from potential degradation of the carbamate functionality under stress conditions, though the latter pathway is less common due to the relative stability of the carbamate bond.
Table 3: Commercial Availability as Pharmaceutical Analytical Impurity
Vendor | Catalog Number | Purity Specification | Packaging Format | Primary Application | |
---|---|---|---|---|---|
USP Store | 1A02250 | Not specified (analytical grade) | 25 mg vial | HPLC/LC-MS method development | [2] [7] |
BOC Sciences | 1327778-39-1 | >95% | Milligrams to grams | Research and impurity quantification | [5] |
Sigma-Aldrich | 1A02250 | Pharmaceutical impurity grade | Not specified | Quality control testing | [9] |
CymitQuimica | IN-DA00114S | Not specified | Undefined size | Analytical reference material | [4] |
Analytical detection and quantification of this impurity typically employ reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 250 nm, where the compound exhibits strong absorbance due to its conjugated aromatic system [5] [7]. Method validation studies establish detection limits at approximately 0.05% relative to rivaroxaban, ensuring adequate sensitivity for regulatory compliance [7]. The compound's distinct chromatographic behavior (retention factor k' ≈ 2.5 in acetonitrile-phosphate buffer systems) facilitates separation from both process-related impurities and degradation products [7]. As regulatory agencies increasingly emphasize impurity profiling throughout drug product lifecycles, the reliable synthesis, characterization, and quantification of this specific carbamate derivative remain essential components of rivaroxaban's quality assurance strategy. Current research directions focus on developing orthogonal analytical methods, including LC-MS/MS and capillary electrophoresis techniques, to improve specificity in complex impurity mixtures.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: